4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester
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Overview
Description
4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester is a type of boronic ester . Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . They are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
Boronic esters are used in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . They are particularly used in the Suzuki–Miyaura coupling reaction .Scientific Research Applications
- These nanoparticles not only retain CUR’s antimicrobial efficacy but also exhibit potent anti-inflammatory and anti-oxidative stress functions, making them promising for treating periodontitis , an inflammatory dental disease .
- They participate in reactions such as Suzuki–Miyaura coupling , enabling the construction of complex molecules. For instance, they have been used in the total synthesis of natural products like fostriecin .
- These reactions have been applied in the synthesis of various compounds, including Δ8-THC , cholesterol derivatives, and alkaloids like coniceine and indolizidine 209B .
Drug Delivery Systems
Organic Synthesis
Protodeboronation Reactions
Sulfinamide Derivatives
Solubility Studies
Materials Science and Nanotechnology
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds. The boronic acid or its derivatives provide a relatively stable, readily prepared, and environmentally benign organoboron reagent for this process .
Biochemical Pathways
The suzuki–miyaura reaction, in which this compound plays a role, is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science.
Action Environment
The efficacy and stability of this compound, like other boronic acids and their derivatives, can be influenced by various environmental factors. These include the presence of a palladium catalyst and base, the temperature, and the solvent used in the reaction .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(propylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2S/c1-6-11-20-12-13-7-9-14(10-8-13)17-18-15(2,3)16(4,5)19-17/h7-10H,6,11-12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOJPUWDLXNJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester |
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